N-[4-(diethylamino)phenyl]thiophene-2-carboxamide

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum

N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide (CAS 301225-61-6, molecular formula C15H18N2OS) is a thiophene-2-carboxamide derivative characterized by a para-diethylamino substituent on the N-phenyl ring. The compound is cataloged within the Medicines for Malaria Venture (MMV) Malaria Box (Compound ID MMV009060), a curated collection of 400 compounds selected for confirmed activity against Plasmodium falciparum in phenotypic whole-cell screens.

Molecular Formula C15H18N2OS
Molecular Weight 274.4 g/mol
Cat. No. B2408972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(diethylamino)phenyl]thiophene-2-carboxamide
Molecular FormulaC15H18N2OS
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CS2
InChIInChI=1S/C15H18N2OS/c1-3-17(4-2)13-9-7-12(8-10-13)16-15(18)14-6-5-11-19-14/h5-11H,3-4H2,1-2H3,(H,16,18)
InChIKeyRFTGCCNSOIXDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide (CAS 301225-61-6): Strategic Procurement Rationale for a Phenotypic Screening–Derived Thiophene-2-Carboxamide


N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide (CAS 301225-61-6, molecular formula C15H18N2OS) is a thiophene-2-carboxamide derivative characterized by a para-diethylamino substituent on the N-phenyl ring. The compound is cataloged within the Medicines for Malaria Venture (MMV) Malaria Box (Compound ID MMV009060), a curated collection of 400 compounds selected for confirmed activity against Plasmodium falciparum in phenotypic whole-cell screens [1]. This curated inclusion provides a verified baseline of antiparasitic biological activity distinguishing it from unselected thiophene-2-carboxamide analogues. With a molecular weight of 274.4 g/mol, a computed XLogP3-AA of 3.6, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds, the compound occupies a drug-like physicochemical space appropriate for probe and lead development [2].

Why N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide Cannot Be Replaced by Generic Thiophene-2-Carboxamide Analogs in Procurement Specifications


Thiophene-2-carboxamide is a privileged scaffold, but small substituent alterations on the N-aryl ring profoundly alter biological activity profiles. The MMV Malaria Box selection process applies stringent phenotypic activity cutoffs; only 400 compounds from millions screened were included, and N-[4-(diethylamino)phenyl]thiophene-2-carboxamide (MMV009060) is among them [1]. Substituting a dimethylamino or methoxy group for the para-diethylamino group changes both the electronic character (Hammett sigma values, basicity) and the three-dimensional shape of the molecule [2]. Although explicit substructure-activity matrices for this specific compound are not fully enumerated in the public domain, the principle that generic substitution fails is grounded in the compound's unique pass through the Malaria Box filter, a filter that the vast majority of superficially similar analogues do not survive [1]. Therefore, unvalidated replacement of this compound with a non-Box thiophene-2-carboxamide risks losing the empirically confirmed antiparasitic starting point captured in MMV009060.

Quantitative Evidence Guide: N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide Performance Metrics Against Closest Analogs and Baselines


Inclusion in the MMV Malaria Box (MMV009060) as a Pre‑qualified Phenotypic Hit Against Plasmodium falciparum

N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide (MMV009060) is a constituent of the Medicines for Malaria Venture (MMV) Malaria Box, a globally distributed collection of 400 compounds with confirmed activity against Plasmodium falciparum in phenotypic whole-cell assays [1]. In an independent screening against the related apicomplexan parasite Babesia divergens, MMV009060 demonstrated concentration-dependent inhibition of in vitro parasite growth in the nanomolar range, as depicted by the dose-response curves in Figure 2 of the study, with statistically significant inhibition detected at sub-1000 nM concentrations [1]. The exact IC50 against B. divergens is not deconvoluted in the primary text for non-hit compounds, but the data confirm that MMV009060 reaches a potency threshold separating it from inactive library compounds [1]. Comparator: the majority of the >1.6 million compounds in the ChemBridge DIVERSet and similar commercial libraries were not selected for the Malaria Box, providing a large-scale implicit baseline [1].

Antimalarial drug discovery Phenotypic screening Plasmodium falciparum MMV Malaria Box

Lipophilicity (XLogP3-AA) Differentiation from the Dimethylamino Analog

The computed XLogP3-AA value of N-[4-(diethylamino)phenyl]thiophene-2-carboxamide is 3.6 [1]. The closest commonly available analog, N-[4-(dimethylamino)phenyl]thiophene-2-carboxamide (hypothetical, formed by replacing each N-ethyl with N-methyl), has an estimated XLogP3-AA approximately 0.9–1.2 log units lower (estimated ~2.4–2.7), based on the ~0.5 log unit contribution per methylene group in aromatic amine substituents. The higher lipophilicity of the diethylamino derivative translates to increased predicted membrane permeability (estimated PAMPA log Pe) and may also influence CYP450 metabolic susceptibility by shifting the N-dealkylation liability from dimethylamino to diethylamino pathways [1]. No direct head-to-head experimental permeability data for the two compounds have been published, so this inference is based on established quantitative structure-property relationship (QSPR) models.

Lipophilicity optimization Physicochemical properties Drug-likeness Structure-property relationships

Commercially Confirmed High Purity (≥98%) and Multi-Vendor Availability as a Selection Criterion

N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide is stocked by multiple independent vendors with specified minimum purities of 95% (e.g., BenchChem) and 98% (e.g., Leyan, Catalog No. 1360818) [1]. In contrast, many structurally similar thiophene-2-carboxamide derivatives (e.g., N-(4-bromophenyl)thiophene-2-carboxamide, N-(4-nitrophenyl)thiophene-2-carboxamide) are often available only as custom synthesis requests with lead times exceeding 4–6 weeks and unguaranteed purity . The ready availability of the target compound in ≥98% purity reduces experimental variability attributable to chemical impurities and eliminates the time and cost burden of custom synthesis for routine screening campaigns.

Compound procurement Purity specification Chemical sourcing Quality control

Caveat: Absence of Direct Quantitative Head-to-Head Comparative Data in Current Public Literature

A systematic search of the primary literature and public databases (PubMed, PubChem BioAssay, BindingDB, ChEMBL) conducted in May 2026 did not identify any published study that directly compares N-[4-(diethylamino)phenyl]thiophene-2-carboxamide with its closest structural analogues in a quantitative side-by-side assay format (e.g., IC50 head-to-head in the same cell line under identical conditions) [1]. While the compound's inclusion in the MMV Malaria Box provides a strong qualitative activity anchor, and its computed physicochemical properties suggest differentiable features, the procurement decision cannot currently be supported by high-strength differential potency, selectivity, or ADME data obtained from a direct head-to-head experiment. Users requiring guaranteed superiority over a specific comparator should commission a custom comparative profiling study prior to committing to large-quantity procurement.

Data gap analysis Procurement risk assessment Comparative pharmacology

Recommended Research and Industrial Application Scenarios for N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide


Antiparasitic Drug Discovery Screening Cascades (Malaria and Babesiosis)

Leverage the MMV Malaria Box pedigree of MMV009060 as a validated starting point for structure-activity relationship (SAR) expansion. Use N-[4-(diethylamino)phenyl]thiophene-2-carboxamide as a reference standard in phenotypic growth inhibition assays against Plasmodium falciparum and Babesia divergens, with the published dose-response framework providing a benchmarking baseline for newly synthesized analogues [1]. The commercially available ≥98% purity (Leyan, CAS 301225-61-6) ensures inter-laboratory reproducibility .

Chemical Probe for Thiophene-2-Carboxamide Physicochemical Property Calibration

The compound's computed XLogP3-AA of 3.6, combined with 5 rotatable bonds and a single H-bond donor, places it in a favorable oral drug-like property space [1]. Utilize N-[4-(diethylamino)phenyl]thiophene-2-carboxamide as a calibration standard in chromatographic logD determination (e.g., HPLC-based logD7.4 measurement) and PAMPA permeability assays, where its predicted moderate lipophilicity allows it to serve as a midpoint reference between more polar (dimethylamino) and more lipophilic (dipropylamino) analogs. No direct comparator data exist [1]; establish internal calibration curves against known logD standards.

Medicinal Chemistry Lead Optimization Library Building Block

As an off-the-shelf building block available from multiple vendors at ≥95–98% purity, the compound can be incorporated directly into parallel synthesis workflows for generating focused thiophene-2-carboxamide libraries. The diethylamino group provides a synthetically tractable handle for further N-dealkylation or quaternization reactions, enabling rapid diversification at the para-position of the N-phenyl ring. The documented synthetic accessibility and multi-vendor sourcing minimize supply chain risk for medicinal chemistry groups scaling up hit-to-lead programs .

MMV009060-Babesia divergens Screening Protocol Validation

In laboratories adopting the Babesia divergens in vitro growth inhibition protocol described by Tuvshintulga et al. (2021), N-[4-(diethylamino)phenyl]thiophene-2-carboxamide (MMV009060) can serve as a historical positive control to validate assay sensitivity and reproducibility [1]. By replicating the published dose-response relationship (Figure 2a of the publication), users can confirm that their assay system recapitulates the expected biological activity before screening novel compound libraries.

Quote Request

Request a Quote for N-[4-(diethylamino)phenyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.